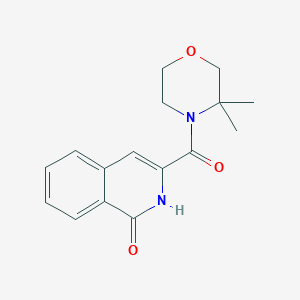
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one, also known as DMPIQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isoquinolinones and is known for its potential therapeutic applications. DMPIQ has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which makes it a potential anti-cancer agent.
Biochemical and Physiological Effects:
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has several advantages for lab experiments, such as its high purity and stability, which makes it easy to handle and store. However, its low solubility in water and other solvents can limit its use in some experiments. 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are several future directions for the research on 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one. One direction is to explore its potential as an anti-inflammatory and anti-cancer agent in preclinical and clinical studies. Another direction is to investigate its mechanism of action and identify its molecular targets. 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one can also be modified to improve its solubility and bioavailability, making it a more effective drug candidate. Additionally, 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one can be used as a tool compound to study the role of enzymes such as COX-2 and LOX in disease pathogenesis.
Métodos De Síntesis
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one can be synthesized by reacting 3,3-dimethylmorpholine-4-carbonyl chloride with 2-hydroxy-1,4-naphthoquinone in the presence of a base. The reaction yields 3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one as a yellow crystalline solid with a melting point of 255-257°C.
Aplicaciones Científicas De Investigación
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
3-(3,3-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)10-21-8-7-18(16)15(20)13-9-11-5-3-4-6-12(11)14(19)17-13/h3-6,9H,7-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMMQHAQNFCJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=CC3=CC=CC=C3C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)

![3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one](/img/structure/B7527999.png)
![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
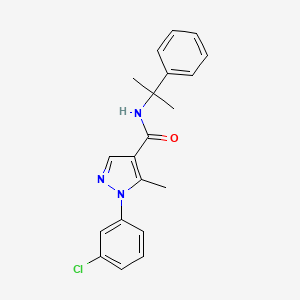
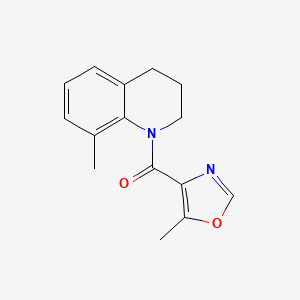
![4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
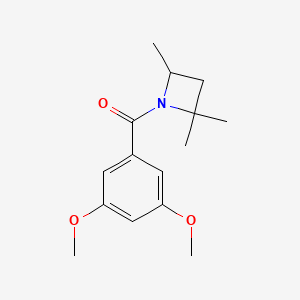
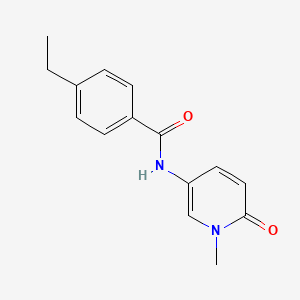
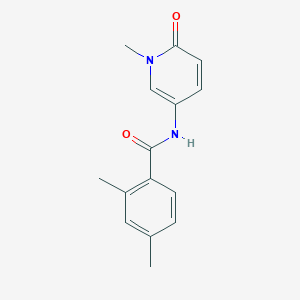
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)
![5-chloro-3-methyl-N-[2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B7528074.png)